molecular formula C30H33N3O4 B2619480 1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 874615-69-7

1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2619480
M. Wt: 499.611
InChI Key: OAMPGBBSKXVBEW-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C30H33N3O4 and its molecular weight is 499.611. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-ethoxyphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one, which is synthesized from 4-ethoxyaniline and 1-(2-bromoacetyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one. The second intermediate is 1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole, which is synthesized from 4-bromobutyl-2-methoxyphenol and 1H-benzimidazole. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.

Starting Materials
4-ethoxyaniline, 1-(2-bromoacetyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one, 4-bromobutyl-2-methoxyphenol, 1H-benzimidazole, palladium catalyst, base

Reaction
Step 1: Synthesis of 1-(4-ethoxyphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one, - Dissolve 4-ethoxyaniline and 1-(2-bromoacetyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one in a solvent such as DMF or DMSO, - Add a base such as potassium carbonate or sodium hydride to the reaction mixture, - Heat the reaction mixture to reflux for several hours, - Cool the reaction mixture and isolate the product by filtration or chromatography, Step 2: Synthesis of 1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole, - Dissolve 4-bromobutyl-2-methoxyphenol and 1H-benzimidazole in a solvent such as DMF or DMSO, - Add a base such as potassium carbonate or sodium hydride to the reaction mixture, - Heat the reaction mixture to reflux for several hours, - Cool the reaction mixture and isolate the product by filtration or chromatography, Step 3: Coupling of the two intermediates, - Dissolve the two intermediates in a solvent such as DMF or DMSO, - Add a palladium catalyst and a base such as potassium carbonate or sodium hydride to the reaction mixture, - Heat the reaction mixture to reflux for several hours, - Cool the reaction mixture and isolate the product by filtration or chromatography

properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O4/c1-3-36-24-16-14-23(15-17-24)33-21-22(20-29(33)34)30-31-25-10-4-5-11-26(25)32(30)18-8-9-19-37-28-13-7-6-12-27(28)35-2/h4-7,10-17,22H,3,8-9,18-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMPGBBSKXVBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

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